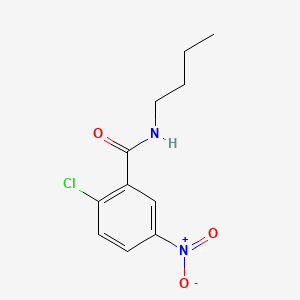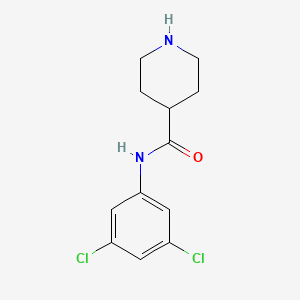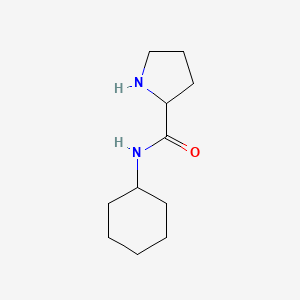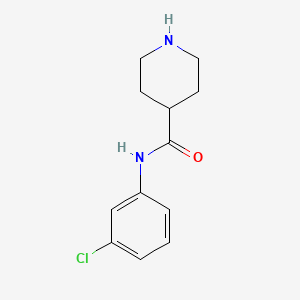
N-(3-Chlorophenyl)piperidine-4-carboxamide
Vue d'ensemble
Description
N-(3-Chlorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Receptor Antagonism
N-(3-Chlorophenyl)piperidine-4-carboxamide has been studied for its interaction with cannabinoid receptors, specifically as an antagonist for the CB1 cannabinoid receptor. The molecular interaction of this compound involves conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This compound, also known as SR141716, has distinct conformations that contribute to its binding interaction with the receptor, suggesting its role in steric binding interactions similar to cannabinoid agonists (Hurst et al., 2006).
Structure-Activity Relationships
Research on the structure-activity relationships of this compound and related pyrazole derivatives has been pivotal in understanding cannabinoid receptor binding sites. The structural requirements for potent and selective antagonistic activity have been identified, including specific substituents on the pyrazole ring (Lan et al., 1999). These studies aid in characterizing the cannabinoid receptor and developing pharmacological probes.
Radioligand Development and Imaging
This compound analogs have been used in the development of radioligands for imaging studies. Compounds like AM251, an analog of this compound, have been labeled with iodine-123 for single-photon emission computed tomography (SPECT) imaging to study brain cannabinoid receptors (Gatley et al., 1996). The synthesis and labeling of these compounds highlight their utility in neuroimaging and receptor study.
Renin Inhibition
Beyond its role in cannabinoid receptor interaction, derivatives of this compound have been designed as renin inhibitors. These inhibitors, identified through X-ray crystal structure analysis, demonstrate favorable pharmacokinetic profiles for potential therapeutic applications (Mori et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Some derivatives of this compound have been evaluated for antimicrobial and anti-inflammatory properties. Novel carboxamide and thioamide derivatives have shown varying degrees of anti-inflammatory activity, with certain compounds exhibiting potent effects compared to standard drugs (Vinaya et al., 2009).
Alzheimer’s Disease Treatment
This compound has also been involved in synthesizing new drug candidates for Alzheimer’s disease treatment. Specifically, derivatives were synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease therapy (Rehman et al., 2018).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXSTJMBRRXDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807188.png)

![3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807204.png)
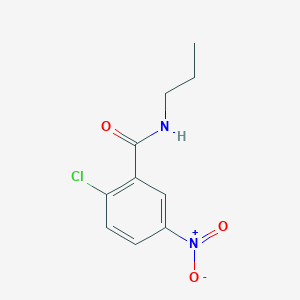
![4-[(3-Phenylpropanamido)methyl]benzoic acid](/img/structure/B7807209.png)

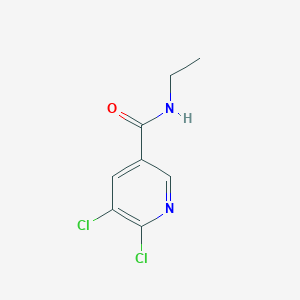
![1-[(2-Nitrophenyl)methyl]hydrazine](/img/structure/B7807218.png)

![N-[(piperidin-4-yl)methyl]pentanamide](/img/structure/B7807228.png)
